molecular formula C16H23NO4 B14246422 Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- CAS No. 257951-46-5

Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-

Cat. No.: B14246422
CAS No.: 257951-46-5
M. Wt: 293.36 g/mol
InChI Key: XIFDPIUTYVHLFM-UHFFFAOYSA-N
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Description

Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- is a chemical compound with the molecular formula C16H23NO4 and a molecular weight of 293.36 . This compound is known for its unique structure, which includes a nonanoic acid backbone with a 2-hydroxy-5-methylphenylamino group attached at the 9th position. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- typically involves the coupling of nonanoic acid derivatives with 2-hydroxy-5-methylphenylamine. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar coupling reactions, such as the Suzuki–Miyaura coupling, are employed on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxo, hydroxyl, and substituted derivatives of the original compound.

Scientific Research Applications

Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact molecular targets and pathways are still under investigation, but it is believed to interact with proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo- is unique due to its specific structure, which includes a phenylamino group attached to the nonanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

CAS No.

257951-46-5

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

9-(2-hydroxy-5-methylanilino)-9-oxononanoic acid

InChI

InChI=1S/C16H23NO4/c1-12-9-10-14(18)13(11-12)17-15(19)7-5-3-2-4-6-8-16(20)21/h9-11,18H,2-8H2,1H3,(H,17,19)(H,20,21)

InChI Key

XIFDPIUTYVHLFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)CCCCCCCC(=O)O

Origin of Product

United States

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